molecular formula C10H17ClN2O3S B13449452 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride

3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride

Cat. No.: B13449452
M. Wt: 283.79 g/mol
InChI Key: KYRRNJIOCLALJQ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a chemical compound with the molecular formula C10H16N2O3S·HCl. It is a derivative of propylamine and contains a methoxy group and a sulfonamide group on the phenyl ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Properties

Molecular Formula

C10H17ClN2O3S

Molecular Weight

283.79 g/mol

IUPAC Name

5-(2-amino-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/i1D3;

InChI Key

KYRRNJIOCLALJQ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonamide and 2-propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
  • (S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride

Uniqueness

3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is unique due to the presence of the deuterium-labeled methyl group, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and enhances its utility in specific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.